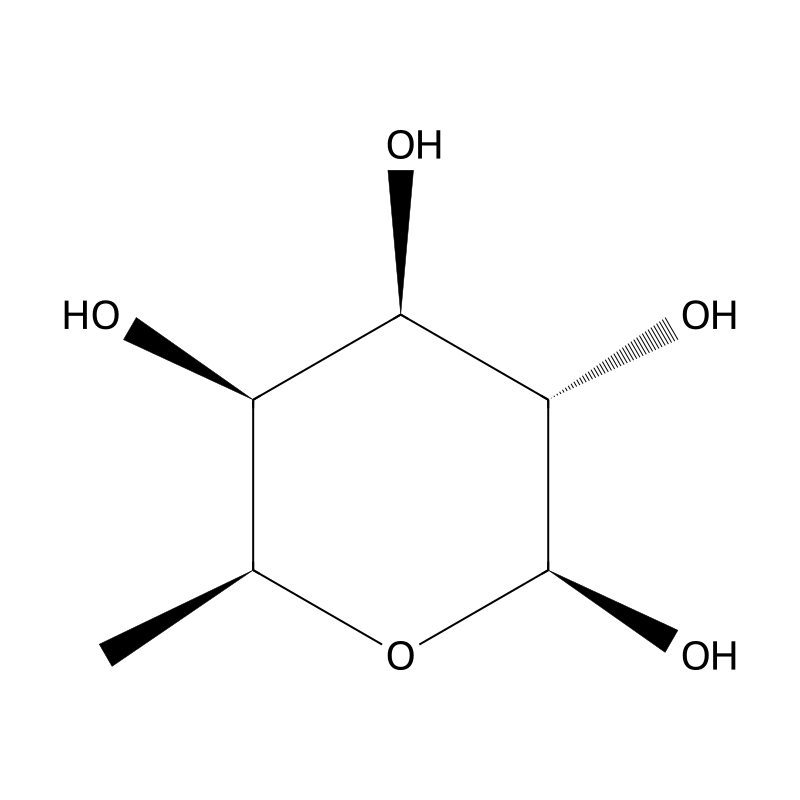

beta-L-Fucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Beta-L-Fucose is a monosaccharide that belongs to the fucose family of sugars, characterized by its unique structure and biological significance. It is a six-carbon sugar (C6H12O5) and exists primarily in two forms: the pyranose form (beta-L-fucopyranose) and the furanose form. Beta-L-Fucose is an enantiomer of beta-D-fucose, differing in the configuration around one of the carbon atoms, which imparts distinct properties and functionalities to each form. This sugar is commonly found in various biological systems, including bacteria and plants, and plays a critical role in cellular processes such as cell signaling, adhesion, and immune responses .

Key reactions include:

- Dehydration: GDP-D-mannose → GDP-4-keto-6-deoxy-D-mannose

- Epimerization: GDP-4-keto-6-deoxy-D-mannose → GDP-beta-L-fucose

These transformations are crucial for the synthesis of glycoproteins and glycolipids that incorporate fucose residues .

Beta-L-Fucose exhibits various biological activities that are essential for numerous physiological processes. It is known to be involved in:

- Cell Adhesion: Beta-L-Fucose residues are present on glycoproteins and glycolipids on cell surfaces, facilitating cell-cell interactions and adhesion.

- Immune Response: It plays a role in modulating immune responses by influencing leukocyte trafficking and activation.

- Pathogen Recognition: Many pathogens exploit fucosylated structures for binding to host cells, highlighting its importance in infection processes .

Additionally, beta-L-Fucose has been shown to interact with specific lectins, which are proteins that bind carbohydrates, thereby influencing various signaling pathways within cells.

The synthesis of beta-L-Fucose can be achieved through several methods:

- Enzymatic Synthesis: Utilizing recombinant enzymes such as GDP-D-mannose 4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase allows for the efficient production of GDP-beta-L-fucose from GDP-D-mannose. This method has been optimized for gram-scale production using ATP-regeneration systems .

- Chemical Synthesis: Although less common due to complexity, chemical methods can also be employed to synthesize beta-L-Fucose through multi-step organic reactions.

- Microbial Fermentation: Certain strains of bacteria can produce beta-L-Fucose naturally during their metabolic processes, offering an alternative route for its extraction and purification .

Beta-L-Fucose has diverse applications across various fields:

- Pharmaceuticals: Its role in cell signaling makes it a target for drug development aimed at modulating immune responses or treating infections.

- Biotechnology: Used in the production of fucosylated glycoproteins which have therapeutic potential.

- Food Industry: Investigated for its prebiotic properties that may benefit gut health.

Furthermore, beta-L-Fucose is studied for its potential applications in vaccine development due to its ability to enhance immune responses when conjugated with antigens.

Research has shown that beta-L-Fucose interacts with several proteins and receptors:

- Lectins: Binding studies indicate that beta-L-Fucose can interact with specific lectins, impacting cellular signaling pathways.

- Pathogen Interactions: Studies have demonstrated that pathogens like Helicobacter pylori utilize fucosylated glycans for adherence to host cells, indicating a critical role in infection mechanisms .

These interactions underline the importance of beta-L-Fucose in both health and disease contexts.

Beta-L-Fucose shares structural similarities with other sugars but possesses unique characteristics that differentiate it from them. Below is a comparison with similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Beta-D-Fucose | C6H12O5 | Enantiomer of beta-L-fucose; commonly found in mammals. |

| L-Rhamnose | C6H12O5 | Methylated sugar; involved in plant polysaccharides. |

| L-Arabinose | C5H10O5 | Five-carbon sugar; essential for plant cell walls. |

| N-Acetylglucosamine | C8H15NO6 | Amino sugar; crucial for chitin synthesis in fungi. |

Beta-L-Fucose's distinct configuration allows it to participate uniquely in biological processes compared to these similar compounds. Its specific interactions with lectins and role in fucosylation set it apart as a critical player in cellular functions .